2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid
Description
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid is a polycyclic heterocyclic compound characterized by a partially hydrogenated quinoline backbone with a ketone group at position 2 and a carboxylic acid substituent at position 2. Its molecular formula is C₁₀H₁₁NO₃ (molecular weight: 205.21 g/mol) .
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-5,6,7,8-tetrahydro-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h5H,1-4H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPGAHWIJWPXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570537 | |
| Record name | 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181021-86-3 | |
| Record name | 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid typically involves multi-component reactions. One common method is the Hantzsch reaction, which involves the cyclocondensation of an aldehyde, a β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate. This reaction is usually carried out in acetic acid or refluxing ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and cyclocondensation are scalable and can be adapted for larger-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation involves amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Esters and amides of quinoline carboxylic acid.
Scientific Research Applications
Building Block for Heterocyclic Compounds
This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is often utilized in multi-component reactions such as the Hantzsch reaction, which involves cyclocondensation of aldehydes and β-ketoesters with ammonia or ammonium acetate.
Industrial Production
The principles of multi-component reactions allow for scalable synthesis methods that can be adapted for industrial production. Continuous flow reactors and optimized reaction conditions enhance yield and purity.
Anti-inflammatory and Analgesic Properties
Research indicates that 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid exhibits significant anti-inflammatory and analgesic activities. These effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines .
Potential Therapeutic Uses
The compound is under investigation for its potential use in developing new pharmaceuticals targeting various therapeutic areas. Its unique molecular structure allows it to interact with specific biological pathways, making it a candidate for drug development .
Case Study 1: Anti-inflammatory Research
A study exploring the anti-inflammatory properties of this compound demonstrated its efficacy in reducing inflammation markers in animal models. The mechanism involved modulation of cytokine production and inhibition of inflammatory pathways .
Case Study 2: Pain Management
In pharmacological studies focusing on pain management, this compound was shown to effectively reduce pain responses in test subjects. This positions the compound as a potential candidate for analgesic drug formulation .
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound may also interact with cellular receptors and signaling pathways to exert its pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Saturation and Substituent Positioning
2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid (C₁₀H₇NO₃)
- Structural Difference: Lacks hydrogenation at positions 5–8, resulting in a planar aromatic quinoline ring.
- Physicochemical Impact : Reduced solubility (log S = -3.2) compared to hexahydro derivatives due to decreased flexibility and increased aromaticity .
- Biological Relevance: Limited pharmacological data, but its rigidity may hinder binding to flexible enzyme active sites .
4-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid
- Key Difference : Carboxylic acid at position 3 instead of 3.
- Pharmacological Activity : Demonstrates superior analgesic activity (specific activity > Diclofenac and Ketorolac) due to optimal hydrogen bonding with cyclooxygenase (COX) enzymes .
7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid
Substituent Modifications and Bioactivity
4-(2-Chloro-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic Acid Ethyl Ester
- Modifications : Chlorophenyl and ethyl ester groups.
- Antimicrobial Activity: Exhibits broad-spectrum activity (MIC = 8–16 µg/mL against Pseudomonas aeruginosa), with greater efficacy against Gram-negative bacteria due to enhanced membrane penetration .
- Pharmacokinetics : Ethyl ester acts as a prodrug, improving lipid solubility and oral bioavailability compared to carboxylic acid forms .
4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | log S | TPSA (Ų) | Bioavailability Predictions |
|---|---|---|---|---|
| 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid | 205.21 | -2.8 | 75.6 | Moderate GI absorption; BBB− |
| 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid | 189.17 | -3.2 | 75.6 | Low solubility; CYP2C9 inhibitor |
| 4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 294.31 | -2.5 | 93.7 | High permeability; P-gp substrate |
Key Observations :
Analgesic and Anti-inflammatory Effects
Antimicrobial Activity
Biological Activity
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid (CAS No. 181021-86-3) is a heterocyclic compound that belongs to the quinoline family. Its unique structure, characterized by a fused ring system with a carboxylic acid group at the 4-position and a keto group at the 2-position, has attracted considerable interest in biological and pharmacological research due to its potential therapeutic applications.
- Molecular Formula : C10H11NO3
- Molecular Weight : 193.20 g/mol
- Structure : The compound features a quinoline core structure that is fundamental to its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anti-inflammatory and Analgesic Properties
Studies have highlighted the compound's potential as an anti-inflammatory and analgesic agent. It is believed to exert these effects through the inhibition of pro-inflammatory enzymes and cytokines, thereby modulating inflammatory pathways in the body .
Antiviral Potential
Quinoline derivatives have been recognized for their antiviral properties, particularly against HIV. Although direct studies on this compound specifically targeting HIV have not been extensively documented, its structural similarity to other active quinoline derivatives suggests potential antiviral mechanisms that warrant investigation .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory responses.
- Interaction with Cellular Receptors : It may engage with specific cellular receptors or signaling pathways that regulate inflammation and pain perception.
This multifaceted mechanism highlights the compound's potential as a therapeutic agent across various medical fields.
Study on Anti-inflammatory Effects
A study focused on the synthesis and evaluation of related compounds reported that derivatives of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline exhibited significant anti-inflammatory activity in vitro. These findings suggest that modifications to the core structure can enhance its therapeutic effects .
Antibacterial Evaluation
In vitro evaluations using minimum inhibitory concentration (MIC) assays demonstrated that certain derivatives of quinoline compounds possess antibacterial properties against common pathogens. While specific data for this compound were not highlighted in this study, it emphasizes the broader context of quinoline derivatives in antibacterial research .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | Moderate antibacterial activity | Structural variations lead to different activities |
| 5-Oxo-1,2,5,6,7,8-hexahydroquinoline | Antiviral properties | Known for HIV integrase inhibition |
| 2-Thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | Potential anticancer activity | Different substituents alter biological effects |
Q & A
Q. What are the common synthetic routes for 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A widely used method involves reacting 4-aroyl-2,4-dioxobutane acids with 3-amino-5,5-dimethylcyclohex-2-enone under reflux conditions in ethanol or acetic acid. Yields can exceed 70% when optimized for temperature (80–100°C) and reaction time (6–12 hours) . Alternative routes include ring transformations of oxazoloquinolone precursors using thionyl chloride, though this may lead to unexpected byproducts (e.g., chlorinated derivatives) .
Key Reaction Conditions:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Aroyl-2,4-dioxobutane | 3-Amino-5,5-dimethylcyclohex-2-enone | Ethanol | 80–100 | >70 | |
| Oxazoloquinolone | Thionyl chloride | Toluene | 60–80 | 40–50* |
*Yield varies due to competing ring-opening reactions.
Q. How is the compound characterized spectroscopically?
Methodological Answer: Structural confirmation relies on:
- NMR : NMR typically shows resonances for the carboxylic acid proton (δ 12–13 ppm), olefinic protons (δ 6–8 ppm), and methyl/methylene groups (δ 1–3 ppm). NMR confirms carbonyl carbons (δ 165–175 ppm) .
- IR : Strong absorption bands for C=O (1650–1750 cm) and O-H (2500–3300 cm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 189 for CHNO) and fragmentation patterns verify purity .
Q. What are the solubility properties of this compound?
Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic conditions. Solubility can be enhanced via:
- Co-solvents : Use DMSO:water (1:1) for biological assays.
- Derivatization : Convert to ester or amide derivatives for improved lipophilicity .
| Solvent | Solubility (mg/mL) | Notes | Reference |
|---|---|---|---|
| Water | <0.1 | Requires pH adjustment | |
| DMSO | 10–20 | Preferred for in vitro studies | |
| Methanol | 5–10 | Limited by crystallization |
Advanced Research Questions
Q. How can low yields in cyclocondensation reactions be addressed?
Methodological Answer: Low yields often stem from incomplete cyclization or side reactions. Mitigation strategies include:
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl) to accelerate ring closure .
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes) and improves yields by 10–15% .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from dimeric byproducts .
Q. How should discrepancies in reported biological activities (e.g., antimicrobial vs. antihypoxic) be evaluated?
Methodological Answer: Contradictions arise from differences in:
- Model Systems : In vitro antimicrobial assays (e.g., MIC against E. coli) vs. in vivo hypoxia models (e.g., murine hypercapnia) .
- Dosage and Administration : Suboptimal dosing (e.g., 50 mg/kg vs. 100 mg/kg) affects efficacy in vivo .
- Structural Analogues : Substituent variations (e.g., methoxy vs. chloro groups) alter bioactivity profiles .
Validation Steps:
Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
Perform structure-activity relationship (SAR) studies to isolate pharmacophores .
Q. What strategies address regioselectivity challenges in functionalizing the quinoline ring?
Methodological Answer: Regioselective functionalization requires:
- Directing Groups : Introduce electron-withdrawing groups (e.g., -COOH) to direct electrophilic substitution to the 3-position .
- Protection/Deprotection : Temporarily protect the carboxylic acid to prevent unwanted side reactions during halogenation .
Example Workflow:
Protect -COOH as methyl ester using SOCl/MeOH.
Perform bromination at the 2-position using NBS.
Deprotect ester with NaOH to regenerate -COOH .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent oxidation .
Emergency Measures:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
